(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine (R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15932356
InChI: InChI=1S/C11H13ClN4O/c1-7-5-17-3-2-16(7)11-10-8(13-6-14-10)4-9(12)15-11/h4,6-7H,2-3,5H2,1H3,(H,13,14)/t7-/m1/s1
SMILES:
Molecular Formula: C11H13ClN4O
Molecular Weight: 252.70 g/mol

(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine

CAS No.:

Cat. No.: VC15932356

Molecular Formula: C11H13ClN4O

Molecular Weight: 252.70 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine -

Specification

Molecular Formula C11H13ClN4O
Molecular Weight 252.70 g/mol
IUPAC Name (3R)-4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine
Standard InChI InChI=1S/C11H13ClN4O/c1-7-5-17-3-2-16(7)11-10-8(13-6-14-10)4-9(12)15-11/h4,6-7H,2-3,5H2,1H3,(H,13,14)/t7-/m1/s1
Standard InChI Key KOMPNCGHZWNGRX-SSDOTTSWSA-N
Isomeric SMILES C[C@@H]1COCCN1C2=C3C(=CC(=N2)Cl)NC=N3
Canonical SMILES CC1COCCN1C2=C3C(=CC(=N2)Cl)NC=N3

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Stereochemistry

The compound’s molecular formula, C₁₁H₁₃ClN₄O, reflects a nitrogen-rich architecture combining imidazo[4,5-c]pyridine and morpholine moieties. Key features include:

  • Imidazo[4,5-c]pyridine core: A bicyclic system with nitrogen atoms at positions 1, 3, and 7, and a chlorine substituent at position 6 .

  • (R)-3-methylmorpholine: A six-membered oxygen- and nitrogen-containing ring with a methyl group at the 3-position, exhibiting chirality due to the asymmetric carbon adjacent to the morpholine oxygen .

The stereochemical designation (R) indicates the absolute configuration at the morpholine’s 3-position, which likely influences target binding and pharmacokinetics.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight252.70 g/mol
Molecular FormulaC₁₁H₁₃ClN₄O
DensityNot reported
Melting/Boiling PointsNot reported
SolubilityNot reported

Synthetic and Structural Analogues

Morpholine-Containing Pharmaceuticals

Morpholine rings are prevalent in drugs due to their ability to enhance solubility and modulate pharmacokinetics. For instance, the antifungal agent amorolfine incorporates a morpholine moiety critical for lanosterol demethylase inhibition. The (R)-3-methyl substitution in the target compound may similarly optimize interactions with fungal or viral targets, though specific mechanistic studies are lacking .

Research Gaps and Future Directions

Despite its structural intrigue, critical gaps persist:

  • Synthetic methodology: No published protocols detail its synthesis or chiral resolution.

  • Mechanistic studies: Target identification and mode of action remain uncharacterized.

  • ADMET profiling: Absorption, distribution, metabolism, excretion, and toxicity parameters are unknown.

Future work should prioritize in vitro antimicrobial screens and computational docking studies to identify potential targets, such as fungal cytochrome P450 enzymes or viral proteases.

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